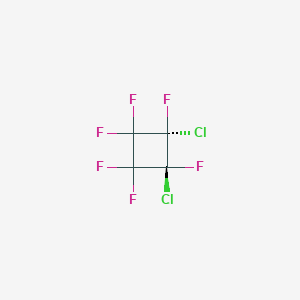

trans-1,2-Dichlorohexafluorocyclobutane

Overview

Description

Trans-1,2-Dichlorohexafluorocyclobutane is a chemical compound that can be synthesized through different methods, including the thermal dimerization of chlorotrifluoroethylene and the photochemical or catalytic chlorination of hexafluorocyclobutene. The compound exists in two isomeric forms, cis and trans, which can be separated by fractional distillation. The trans isomer is characterized by a lower boiling point compared to the cis isomer .

Synthesis Analysis

The synthesis of this compound involves the dimerization of chlorotrifluoroethylene, which predominantly yields the high boiling isomer, or the chlorination of hexafluorocyclobutene, which mainly produces the low boiling isomer. The separation of these isomers is facilitated by their distinct boiling points, and dielectric constant measurements help in identifying the cis and trans forms .

Molecular Structure Analysis

The molecular structure of this compound has been studied using infrared absorption spectra. The spectra provide insights into the bonding and configuration of the molecule, which can be compared with Raman spectral data. The trans isomer's structure is associated with a lower boiling point and distinct spectral features .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including 1,3-sigmatropic rearrangements. These rearrangements can be categorized based on the migration of carbon atoms and the participation of the allylic receptor framework. The use of optically active reactants allows for a detailed mechanistic analysis of these reactions . Additionally, the compound can be involved in thermal stereomutations and sigmatropic shifts, which have been studied in related cyclobutane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its boiling point, dielectric constant, and spectral characteristics. The 19F NMR spectrum of the cis isomer has been fully analyzed, providing chemical shift and coupling constants that can be compared with the trans isomer. These properties are essential for understanding the behavior of the compound in various chemical environments .

Scientific Research Applications

NMR Spectroscopy

- 19F NMR Analysis: The 19F NMR spectrum of trans-1,2-dichlorohexafluorocyclobutane has been analyzed in detail, offering insights into its chemical structure and behavior (Gazzard & Harris, 1974).

Thermal and Photochemical Studies

- Isomer Separation and Infrared Spectra: Research has shown that this compound can be separated from its isomers and studied using infrared spectroscopy, which is essential for understanding its chemical properties (Lacher, Büchler, & Park, 1952).

- Thermal Rearrangements: The compound has been used in studies to understand thermal rearrangements in cyclobutanes, revealing important aspects of chemical reactions and molecular behavior (Berson & Dervan, 1973).

Stereochemistry and Molecular Interaction

- Stereochemical Analysis: Investigations into the stereochemistry of chlorine substitution in cis and trans isomers of 1,2-dichlorohexafluorocyclobutanes provide insights into molecular interactions and reaction mechanisms (Acciani & Ache, 1978).

Conformational Studies

- Conformational Restraint: Studies have focused on the conformational restraint in thermal rearrangements of cyclobutanes, which are crucial for understanding molecular dynamics and reaction pathways (Doering & DeLuca, 2003).

Gas-Phase Reactions

- Gas-Phase Chlorination: The chlorination of cyclobutanes in the gas phase, including this compound, has been studied to understand reaction kinetics and mechanisms in different phases (Ashton & Tedder, 1972).

Optical and Physical Properties

- Optical Resolution and Intramolecular Excimer Formation: The resolution of optical isomers and study of intramolecular excimer formation in compounds like this compound can shed light on complex molecular interactions (Mizuno & Otsuji, 1986).

Mechanism of Action

Target of Action

The primary target of trans-1,2-Dichlorohexafluorocyclobutane is the nicotinic acetylcholine receptor (nAcChoR). This receptor is a member of a superfamily of structurally similar ligand-gated ion channels .

Mode of Action

this compound interacts with the nicotinic acetylcholine receptor, affecting its desensitization kinetics. Specifically, it enhances the fraction of receptors preexisting in the slow desensitized state and increases the apparent rates of agonist-induced fast and slow desensitization .

Biochemical Pathways

Its interaction with the nicotinic acetylcholine receptor suggests that it may influence neurotransmission processes .

Pharmacokinetics

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on the nicotinic acetylcholine receptor. By affecting the receptor’s desensitization kinetics, it may alter neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its use as a refrigerant suggests that it is stable under a range of temperatures. .

Safety and Hazards

Trans-1,2-Dichlorohexafluorocyclobutane is classified as a hazardous substance . It has hazard statements H315-H319-H335, indicating that it is harmful if inhaled and causes skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name |

(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHAGAHDHRQIMB-LWMBPPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037343 | |

| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3832-15-3 | |

| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine](/img/structure/B2527671.png)

![2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2527678.png)

![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2527682.png)

![N-Methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)

![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)

![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)